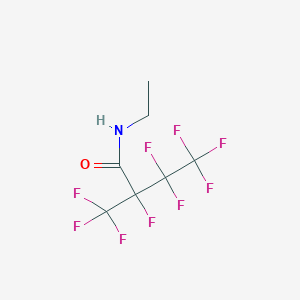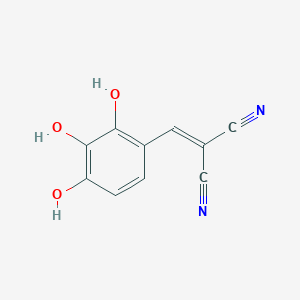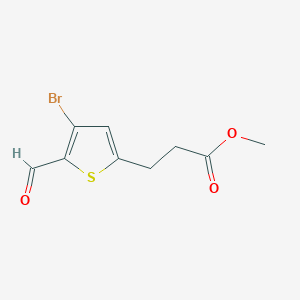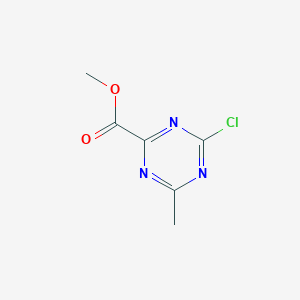
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide typically involves the reaction of a fluorinated precursor with an ethylating agent. One common method is the reaction of hexafluorobutyryl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods also focus on minimizing waste and optimizing yield through efficient reaction pathways and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with hydroxyl, amino, or other nucleophilic groups replacing fluorine atoms.
Applications De Recherche Scientifique
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a fluorinated scaffold for drug design.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and resistance to degradation.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with comparable chemical properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane: A fluorinated ether with similar applications in industry and research.
Uniqueness
N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide stands out due to its unique combination of an ethyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
111736-89-1 |
|---|---|
Formule moléculaire |
C7H6F9NO |
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
N-ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide |
InChI |
InChI=1S/C7H6F9NO/c1-2-17-3(18)4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3,(H,17,18) |
Clé InChI |
PTCOYAVRYIPZTC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)







